molecular formula C8H11ClIN B13459848 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride

Cat. No.: B13459848
M. Wt: 283.54 g/mol
InChI Key: PAAWSCPPNHEYNG-UHFFFAOYSA-N
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Description

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10ClIN It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 2-position and a methyl group at the 5-position

Preparation Methods

The synthesis of 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-iodo-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Iodo-5-methylphenyl)methanamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced with a different substituent.

Scientific Research Applications

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The iodine atom and amine group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride can be compared with similar compounds such as:

    1-(5-Iodo-2-methylphenyl)methanamine hydrochloride: This compound has the iodine and methyl groups at different positions on the phenyl ring, leading to different chemical and biological properties.

    1-(2-Iodo-4-methylphenyl)methanamine hydrochloride:

    1-(2-Bromo-5-methylphenyl)methanamine hydrochloride: The bromine atom can be used as an alternative to iodine, offering different reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C8H11ClIN

Molecular Weight

283.54 g/mol

IUPAC Name

(2-iodo-5-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10IN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H

InChI Key

PAAWSCPPNHEYNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)CN.Cl

Origin of Product

United States

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